Cas no 138729-47-2 (Eszopiclone)

Eszopiclone is a nonbenzodiazepine hypnotic agent belonging to the cyclopyrrolone class, primarily prescribed for the treatment of insomnia. It acts as a selective agonist at the GABA_A receptor complex, enhancing inhibitory neurotransmission to promote sleep onset and maintenance. Eszopiclone is distinguished by its rapid absorption and intermediate half-life (~6 hours), balancing efficacy with reduced next-day residual effects. Clinical studies demonstrate its effectiveness in improving sleep latency and duration while maintaining a favorable safety profile. The compound is metabolized hepatically via CYP3A4 and CYP2E1, necessitating caution with concomitant enzyme inhibitors or inducers. Its well-characterized pharmacokinetics and lower abuse potential compared to traditional benzodiazepines make it a clinically relevant option for short-term insomnia management.
Eszopiclone structure
Eszopiclone structure
Product Name:Eszopiclone
CAS No:138729-47-2
MF:C17H17ClN6O3
MW:388.80828166008
CID:64554
PubChem ID:969472
Update Time:2025-10-22

Eszopiclone Chemical and Physical Properties

Names and Identifiers

    • Eszopiclone
    • (5 S )- 6-(5-Chloropyridin-2-yl)-7-[(4-methylpiperazin-1-yl)carboxy] -5,6-dihydro--pyrrolo[3,4-b]pyrazin-5-one
    • [(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate
    • 1-Piperazinecarboxylicacid, 4-methyl-,(5S)-6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-ylester
    • Esopiclone
    • Estorra
    • Lunesta
    • UNII-UZX80K71OE
    • (+)-(5S)-6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate
    • (+)-Eszopiclone
    • (S)-Zopiclone
    • 4-Methyl-1-piperazinecarboxylic acid 6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl ester
    • (S)-6-(5-Chloro-2-pyridinyl)- 7-oxo- 6,7-dihydro- 5H-pyrrolo[3,4-b]pyrazin-5-yl- 4-methyl- 1-piperazinecarboxylate
    • Tox21_111733
    • (S)-6-(5-Chloro-2-pyridinyl)- 7-oxo- 6,7-dihydro- 5H-pyrrolo(3,4-b)pyrazin-5-yl- 4-methyl- 1-piperazinecarboxylate
    • Eszopiclone civ
    • ZOPICLONE S-FORM [MI]
    • SR-05000001914
    • eszopiclona
    • (5S)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate
    • (S)-(+)-Zopiclone
    • Q413184
    • ESZOPICLONE [VANDF]
    • NS00116255
    • (S)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate
    • UZX80K71OE
    • D02624
    • CAS-138729-47-2
    • SR-05000001914-2
    • 1140433-81-3
    • 138729-47-2
    • SPECTRUM1505188
    • 1-Piperazinecarobxylic acid,4-methyl-,(5S)-6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo(3,4-b)pyrazin-5-yl ester
    • 1-Piperazinecarobxylic acid,4-methyl-,(5S)-6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl ester
    • (+)-(5S)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo(3,4-b)pyrazin-5-yl-4-methylpiperazine-1-carboxylate
    • (+)-(5S)-6(chloropyridine-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo(3,4-b)-pyrazin-5-yl-4-methyl-piperazine-1-carboxylate
    • DTXSID8046086
    • HMS3264F04
    • Eszopiclon
    • BDBM50247998
    • GBBSUAFBMRNDJC-INIZCTEOSA-N
    • 1-Piperazinecarboxylic acid, 4-methyl-, (5S)-6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo(3,4-b)pyrazin-5-yl ester
    • (5S)-6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo(3,4-b)pyrazin-5-yl 4-methylpiperazine-1-carboxylate
    • ESZOPICLONE [MART.]
    • KS-1055
    • GTPL7429
    • Tox21_111733_1
    • AC-5547
    • Eszopiclone (JAN/USP/INN)
    • ESZOPICLONE [ORANGE BOOK]
    • (S)-Eszopiclone
    • NCGC00159515-02
    • Zopiclon
    • NCGC00159515-03
    • DEA No. 2784
    • Eszopiclone [USAN]
    • MLS001165744
    • Eszopiclone [USAN:INN]
    • (6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-oxo-5H-pyrrolo(3,4-b)pyrazin-5-yl) -4-methyl-1-piperazine carboxylate
    • Eszopiclone, (+)-Zopiclone, (S)-Zopiclone, Estorra (R)-isomer
    • (+)-(5S)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl-4-methylpiperazine-1-carboxylate
    • AC-5546
    • SEP-0227108
    • CHEBI:53760
    • ESZOPICLONE [HSDB]
    • ESZOPICLONE (MART.)
    • SR-05000001914-1
    • SEP-0227018
    • Lunesta (TN)
    • SCHEMBL28657
    • (+)-Zopiclone
    • DB00402
    • NC00663
    • [(7S)-6-(5-chloro-2-pyridyl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate
    • Zopiclone s-form
    • HMS3259B17
    • ESZOPICLONE (USP MONOGRAPH)
    • Estorra (TN)
    • SEP-225441
    • eszopiclonum
    • CHEMBL1522
    • (5S)-6-(5-CHLOROPYRID-2-YL)-5-(4-METHYLPIPERAZIN-1-YL)CARBONYLOXY-7-OXO-6,7-DIHYDRO-5H-PYRROLO[3,4-B]PYRAZINE
    • AKOS015895596
    • HMS2864O09
    • ESZOPICLONE CIV [USP-RS]
    • GSK-1755165
    • BCP04910
    • N05CF04
    • 1-Piperazinecarboxylic acid, 4-methyl-, (5S)-6-(5-chloro-2-pyridinyl)- 6,7-dihydro-7-oxo-5H-pyrrolo(3,4-b)pyrazin-5-yl ester
    • ESZOPICLONE [INN]
    • AB00828423_06
    • (+)-(5S)-6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo(3,4-b)pyrazin-5-yl 4-methylpiperazine-1-carboxylate
    • SEP-190
    • ESZOPICLONE [WHO-DD]
    • HSDB 7472
    • Lunivia
    • ESZOPICLONE CIV (USP-RS)
    • A807426
    • CCG-213172
    • ()-Zopiclone
    • ESZOPICLONE [JAN]
    • DTXCID6026086
    • SMR000550478
    • ESZOPICLONE [USP MONOGRAPH]
    • BRD-K29220403-001-10-8
    • MDL: MFCD03700720
    • Inchi: 1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m0/s1
    • InChI Key: GBBSUAFBMRNDJC-INIZCTEOSA-N
    • SMILES: ClC1=CN=C(C=C1)N1C(C2C([C@@H]1OC(N1CCN(C)CC1)=O)=NC=CN=2)=O

Computed Properties

  • Exact Mass: 388.10500
  • Monoisotopic Mass: 388.105066
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 573
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 91.8
  • XLogP3: 0.5

Experimental Properties

  • Color/Form: White or slightly yellowish powder
  • Density: 1.54
  • Melting Point: 202-204°C
  • Boiling Point: 580.7 °C at 760 mmHg
  • Flash Point: 305 °C
  • Refractive Index: 1.688
  • PSA: 91.76000
  • LogP: 1.50880
  • Specific Rotation: D20 +135 ±3° (c = 1.0 in acetone)

Eszopiclone Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • Hazard Category Code: R20/21/22;R36/37/38;R62
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xn
  • Safety Term:S26;S36
  • Risk Phrases:R20/21/22; R36/37/38; R62
  • Storage Condition:-20°C Freezer

Eszopiclone Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Eszopiclone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Biosynth
FE156792-10 mg
Eszopiclone
138729-47-2
10mg
$76.23 2023-01-04
Biosynth
FE156792-25 mg
Eszopiclone
138729-47-2
25mg
$158.81 2023-01-04
Biosynth
FE156792-50 mg
Eszopiclone
138729-47-2
50mg
$254.10 2023-01-04
Biosynth
FE156792-100 mg
Eszopiclone
138729-47-2
100MG
$381.15 2023-01-04
Biosynth
FE156792-250 mg
Eszopiclone
138729-47-2
250MG
$635.25 2023-01-04
DC Chemicals
DC3162-100 mg
Eszopiclone
138729-47-2 >98%
100mg
$450.0 2022-02-28
DC Chemicals
DC3162-250 mg
Eszopiclone
138729-47-2 >98%
250mg
$600.0 2022-02-28
DC Chemicals
DC3162-1 g
Eszopiclone
138729-47-2 >98%
1g
$1200.0 2022-02-28
Key Organics Ltd
KS-1055-1MG
Eszopiclone
138729-47-2 >97%
1mg
£37.00 2023-09-07
Key Organics Ltd
KS-1055-5MG
Eszopiclone
138729-47-2 >97%
5mg
£51.00 2023-09-07

Eszopiclone Production Method

Additional information on Eszopiclone

Recent Advances in Eszopiclone (138729-47-2) Research: A Comprehensive Update

Eszopiclone (CAS: 138729-47-2), a non-benzodiazepine hypnotic agent, has been widely prescribed for the treatment of insomnia due to its efficacy in improving sleep onset and maintenance. As a cyclopyrrolone derivative, it acts as a selective agonist of the GABAA receptor, specifically targeting the α1-subunit. Recent studies have focused on optimizing its pharmacokinetic profile, minimizing side effects, and exploring novel therapeutic applications beyond insomnia. This research brief synthesizes the latest findings on Eszopiclone, highlighting key advancements in its clinical use, mechanism of action, and potential off-label applications.

A 2023 study published in Neuropharmacology investigated the structural-activity relationship (SAR) of Eszopiclone derivatives, emphasizing modifications to the 138729-47-2 scaffold to enhance receptor binding affinity while reducing next-day residual effects. Researchers employed molecular docking simulations and in vitro assays to identify a novel analog with improved selectivity for α2/3-subunits, potentially offering anxiolytic benefits without sedation. This aligns with growing interest in repurposing Eszopiclone for anxiety disorders, as evidenced by Phase II trials demonstrating its efficacy in generalized anxiety disorder (GAD) when administered at sub-hypnotic doses.

Pharmacokinetic advancements have been particularly noteworthy. A 2024 Journal of Clinical Pharmacology paper detailed a sustained-release formulation of Eszopiclone (138729-47-2) using matrix-based diffusion technology, achieving linear release kinetics over 8 hours. This innovation addresses the drug's short half-life (approximately 6 hours) and could significantly improve sleep maintenance insomnia treatment. Clinical trials showed a 37% reduction in wake-after-sleep-onset (WASO) compared to immediate-release formulations, with comparable safety profiles.

Emerging research has also explored Eszopiclone's neuroprotective potential. In a groundbreaking 2023 Cell Reports Medicine study, 138729-47-2 demonstrated modulation of mitochondrial function in hippocampal neurons, reducing oxidative stress markers in preclinical models of neurodegenerative diseases. While these findings require validation in human trials, they suggest possible applications in conditions like Alzheimer's disease, where sleep disturbances and neurodegeneration often coexist. The study identified a previously unknown interaction between Eszopiclone's metabolite (S-desmethylzopiclone) and the PGC-1α pathway, opening new avenues for therapeutic development.

Safety profile refinements have been another focus area. A large-scale meta-analysis (2024, Sleep Medicine Reviews) of over 15,000 patients receiving Eszopiclone therapy quantified the incidence of adverse effects: taste disturbance (34.1%, mostly mild), headache (12.7%), and next-day somnolence (8.3%). Importantly, the analysis found no significant association with complex sleep-related behaviors, a concern with some GABAergic hypnotics. However, researchers cautioned about potential pharmacokinetic interactions with strong CYP3A4 inhibitors, recommending dose adjustments in such cases.

Looking forward, the field is moving toward personalized medicine approaches for Eszopiclone (138729-47-2) therapy. A 2024 proof-of-concept study in Pharmacogenomics identified three genetic polymorphisms (in GABRA1, CYP3A4, and CLOCK genes) that predict treatment response variability. This could enable dose optimization based on individual pharmacogenomic profiles, potentially improving efficacy by 20-30% in identified subgroups. Such precision medicine applications may redefine Eszopiclone's position in the insomnia treatment landscape as competitors advance novel mechanisms like orexin antagonism.

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.